Product packaging for 3-Bromobenzo[b]thiophen-4-amine(Cat. No.:)

3-Bromobenzo[b]thiophen-4-amine

Cat. No.: B15234643
M. Wt: 228.11 g/mol
InChI Key: ZAABXTACRRCDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromobenzo[b]thiophen-4-amine (CAS 953410-87-2) is a brominated benzothiophene derivative of high interest in medicinal and synthetic chemistry. It serves as a versatile building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions which leverage the reactive bromo substituent . This compound is part of a class of 3-aminobenzo[b]thiophenes that have been investigated for their significant biological activities. Research indicates that such derivatives exhibit a broad spectrum of potent antifungal activity against clinically relevant pathogens like Candida and Aspergillus species, including strains resistant to conventional therapeutics . Furthermore, structural analogues, specifically 3-halobenzo[b]thiophenes, have demonstrated promising antibacterial efficacy against Gram-positive bacteria, with some compounds showing excellent predicted drug-like properties in silico . The 3-amino and 3-bromo functional groups on the benzo[b]thiophene scaffold make this compound a valuable precursor for constructing diarylamine structures and exploring structure-activity relationships in the development of new antimicrobial and pharmacologically active agents . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNS B15234643 3-Bromobenzo[b]thiophen-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

3-bromo-1-benzothiophen-4-amine

InChI

InChI=1S/C8H6BrNS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4H,10H2

InChI Key

ZAABXTACRRCDDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2Br)N

Origin of Product

United States

Chemical Reactivity and Comprehensive Derivatization Strategies of 3 Bromobenzo B Thiophen 4 Amine

Reactivity Profiles of the Aryl Bromide Moiety at C-3

The carbon-bromine bond at the C-3 position of the benzo[b]thiophene ring is a key functional group for derivatization. Its reactivity is harnessed in numerous transition-metal-catalyzed cross-coupling reactions, providing a powerful platform for the synthesis of a wide array of functionalized analogs. These reactions are fundamental in constructing complex molecular architectures from simpler precursors.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, offering mild and efficient routes for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. mit.edursc.org For 3-bromobenzo[b]thiophen-4-amine, palladium-catalyzed reactions are instrumental in modifying the C-3 position. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity. mit.edu

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide. nih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents at the C-3 position. The general reaction involves the coupling of the bromo-compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. researchgate.netmdpi.com The selection of the base and solvent system can significantly influence the reaction's efficiency. mdpi.com For instance, studies on similar bromo-substituted heterocycles have shown that bases like potassium carbonate or potassium phosphate, in solvents such as toluene (B28343) or 1,4-dioxane, can provide good to excellent yields. researchgate.netmdpi.comresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Bromides

Entry Aryl Bromide Boronic Acid Catalyst Base Solvent Yield (%)
1 5-(4-bromophenyl)-4,6-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 60
2 3-Bromoindole derivative Arylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene/Water High

This table presents generalized conditions and representative yields for Suzuki-Miyaura reactions on similar substrates. Specific conditions for this compound would require experimental optimization.

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgnih.gov It is a fundamental tool for the synthesis of arylalkynes, which are important intermediates in organic synthesis and building blocks for various materials. wikipedia.org

For this compound, the Sonogashira coupling allows for the direct introduction of an alkynyl group at the C-3 position. This is achieved by reacting the bromo-compound with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper salt such as CuI. nih.gov The reaction is typically carried out in a basic solvent like triethylamine, which also serves as the base to neutralize the hydrogen halide byproduct. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid potential issues with copper toxicity or side reactions. nih.govorganic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling

Entry Aryl Halide Alkyne Catalyst System Base Solvent
1 Aryl Bromide Terminal Alkyne Pd(PPh₃)₄, CuI Et₃N THF or DMF
2 Aryl Iodide Terminal Alkyne PdCl₂(PPh₃)₂, CuI i-Pr₂NH Toluene

This table outlines typical conditions for Sonogashira coupling. The specific conditions for this compound would need to be determined experimentally.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. beilstein-journals.org This reaction is a powerful tool for the synthesis of substituted alkenes and has been widely applied in the synthesis of complex molecules and natural products. beilstein-journals.org

In the context of this compound, Heck-type reactions can be employed for both intermolecular coupling with various alkenes and for intramolecular annulation to construct fused ring systems. For instance, intramolecular Heck coupling of a suitably substituted 3-bromobenzo[b]thiophene derivative could lead to the formation of a new ring fused to the thiophene (B33073) core. nih.gov The success of these reactions often depends on the choice of the palladium catalyst, ligand, base, and reaction conditions. beilstein-journals.orgnih.gov For example, a system of Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃ and a base such as K₂CO₃ in a polar aprotic solvent like DMF is often effective. nih.gov

Table 3: Conditions for Heck-Type Coupling Reactions

Entry Substrate Coupling Partner Catalyst System Base Solvent Product Type
1 3-Bromoindazole Styrene Pd(OAc)₂, PPh₃, TBAB NaHCO₃ Ball-milling 3-Vinylindazole
2 2-Aryl(amino)methyl-3-bromoindole - Pd(OAc)₂/PPh₃ K₂CO₃ DMF 3,4-Benzo[c]-β-carboline (intramolecular)

This table shows examples of Heck-type reactions on related heterocyclic systems. The specific application to this compound would require dedicated investigation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction has become a widely used method for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other functional materials. rsc.orgwikipedia.org

While the starting material, this compound, already possesses an amino group, the Buchwald-Hartwig amination methodology can be conceptually applied to couple the C-3 position with other nitrogen-containing nucleophiles. This could involve, for example, the coupling with amides, carbamates, or other amine derivatives to generate more complex nitrogen-containing structures. The choice of palladium catalyst and ligand is critical for the success of these transformations, with bulky, electron-rich phosphine ligands often being employed. wikipedia.orgorganic-chemistry.org The base used, such as sodium tert-butoxide or cesium carbonate, also plays a crucial role. researchgate.netnih.gov

Table 4: Representative Buchwald-Hartwig Amination Conditions

Entry Aryl Halide Amine Catalyst System Base Solvent
1 Bromobenzene Secondary Amine Pd(OAc)₂/Xantphos Cs₂CO₃ Dioxane
2 Aryl Chloride Ammonia Pd(dba)₂/Josiphos NaOtBu Toluene

This table illustrates general conditions for the Buchwald-Hartwig amination. Its application to the C-3 position of this compound with various nitrogen nucleophiles would be a subject for further research.

Copper/Iron-Cocatalyzed Cross-Coupling and Etherification Reactions

While palladium catalysis is dominant, other transition metals like copper and iron can also catalyze cross-coupling reactions. nih.govrsc.org Copper-catalyzed reactions, in particular, have a long history in C-O and C-S bond formation (Ullmann condensation) and have seen a resurgence with the development of new ligand systems. berkeley.edu Iron-catalyzed cross-coupling offers a more economical and environmentally friendly alternative to palladium.

For this compound, copper-catalyzed etherification could be a viable strategy to introduce alkoxy or aryloxy groups at the C-3 position. This would typically involve reacting the bromo-compound with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. Similarly, iron-catalyzed cross-coupling reactions could potentially be developed for C-C bond formation at this position. These methods, while perhaps less general than their palladium-catalyzed counterparts at present, represent an area of active research and could provide complementary synthetic routes.

Table 5: Examples of Copper and Iron-Catalyzed Cross-Coupling

Entry Reaction Type Substrate Coupling Partner Catalyst
1 Etherification Aryl Halide Alcohol CuI/Phenanthroline
2 C-C Coupling Aryl Bromide Grignard Reagent FeCl₃

This table provides a conceptual overview of copper and iron-catalyzed cross-coupling reactions. Their specific application to this compound would require dedicated synthetic development.

Nucleophilic Aromatic Substitution Pathways at the Brominated Position

The bromine atom at the C-3 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly through metal-catalyzed cross-coupling reactions. These transformations are pivotal for introducing diverse functionalities at this position.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming carbon-nitrogen bonds. scilit.comscispace.com These reactions typically employ a palladium catalyst, a suitable ligand (e.g., BINAP), and a base to couple the bromo-substituted benzo[b]thiophene with various primary or secondary amines. scilit.comscispace.com This approach has been successfully utilized to synthesize a range of N-aryl and N-alkyl aminobenzo[b]thiophene derivatives. The reaction conditions, including the choice of ligand and base, can be tailored to accommodate a wide variety of amine coupling partners. scilit.comnih.gov

Copper-catalyzed Ullmann-type reactions offer an alternative and often complementary approach to palladium-catalyzed methods for C-N bond formation. nih.govresearchgate.net These reactions are particularly effective for the amination of aryl halides and have been applied to the synthesis of various aminated benzo-fused heterocycles. nih.gov The use of copper catalysts, such as copper(I) oxide (Cu₂O) or copper powder, in the presence of a base, facilitates the coupling of this compound with a range of amines. nih.govresearchgate.net

The following table summarizes representative conditions for nucleophilic aromatic substitution at the brominated position:

Coupling PartnerCatalyst SystemBaseSolventProduct Type
Primary/Secondary AminesPd(OAc)₂ / BINAPCs₂CO₃TolueneN-Substituted 3-aminobenzo[b]thiophenes
AminesCu₂OCs₂CO₃NMPN-Substituted 3-aminobenzo[b]thiophenes

Table 1: Conditions for Nucleophilic Aromatic Substitution. This interactive table provides examples of catalyst systems and conditions for the functionalization of the C-3 position.

Organometallic Reagent Chemistry and Directed Ortho-Metalation Strategies

The inherent reactivity of the benzo[b]thiophene core, combined with the directing capabilities of the substituent groups, allows for functionalization through organometallic intermediates. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

While the primary amine at C-4 can act as a directing group, its acidity can lead to competitive N-lithiation. Protection of the amine group, for instance as a carbamate, can enhance the efficiency and regioselectivity of ortho-metalation. nih.gov The resulting lithiated species can then react with a variety of electrophiles to introduce new substituents at the C-5 position.

The bromine at C-3 can also be utilized in metal-halogen exchange reactions to generate a nucleophilic organometallic species at this position. Treatment with strong bases like n-butyllithium can lead to the formation of the 3-lithiobenzo[b]thiophen-4-amine derivative. This intermediate can then be trapped with various electrophiles, enabling the introduction of a wide range of functional groups at the C-3 position.

Metalation StrategyReagentSite of FunctionalizationSubsequent Reaction
Directed Ortho-Metalation (DoM)n-BuLi / Protected AmineC-5Reaction with electrophiles
Halogen-Metal Exchangen-BuLiC-3Reaction with electrophiles

Table 2: Organometallic Functionalization Strategies. This interactive table outlines methods for creating organometallic intermediates and their subsequent reactions.

Reactivity of the Primary Amine Functionality at C-4

The primary amine group at the C-4 position is a versatile handle for a multitude of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The primary amine of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine group or to introduce specific acyl moieties that may be important for biological activity or for directing subsequent reactions.

Alkylation of the amine can be achieved using various alkylating agents, such as alkyl halides. These reactions can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reagents.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed for the arylation of the primary amine. mdpi.comresearchgate.netclockss.org This allows for the synthesis of diarylamine derivatives, connecting the benzo[b]thiophene core to another aromatic system.

Reaction TypeReagentProduct
AcylationAcyl chloride / AnhydrideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine
ArylationAryl halide (Pd-catalyzed)Diarylamine

Table 3: Functionalization of the Primary Amine. This interactive table details common reactions for modifying the amine group at the C-4 position.

The primary aromatic amine at C-4 can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.combyjus.com This diazonium intermediate is highly versatile and can be subjected to a variety of transformations, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, including halides (Cl, Br, I), cyanide, and hydroxyl groups, typically using a copper(I) salt as a catalyst. masterorganicchemistry.comwikipedia.org This provides a powerful method for introducing a diverse set of functional groups at the C-4 position, which may not be accessible through other synthetic routes.

ReactionReagent(s)Product
DiazotizationNaNO₂, HClDiazonium Salt
Sandmeyer (Chlorination)CuCl4-Chlorobenzo[b]thiophene derivative
Sandmeyer (Bromination)CuBr4-Bromobenzo[b]thiophene (B1340190) derivative
Sandmeyer (Cyanation)CuCN4-Cyanobenzo[b]thiophene derivative

Table 4: Diazotization and Subsequent Transformations. This interactive table outlines the conversion of the amine to a diazonium salt and its subsequent Sandmeyer reactions.

The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.com The formation of an imine can be a crucial step in the synthesis of more complex heterocyclic systems or can serve as a precursor for further transformations, such as reduction to a secondary amine. The reaction is reversible, and the pH must be carefully controlled to favor imine formation. lumenlearning.com

Integrated Strategies for Dual Functionalization of Both Halogen and Amine Sites

The presence of two distinct reactive sites in this compound allows for the development of integrated strategies for dual functionalization. By carefully selecting the reaction sequence and protecting group strategies, it is possible to selectively modify both the C-3 and C-4 positions.

For instance, the amine group can first be protected, for example, by acylation. This allows for selective functionalization at the C-3 position via palladium- or copper-catalyzed cross-coupling reactions. Subsequent deprotection of the amine group would then allow for its derivatization. Alternatively, the bromine at C-3 could be subjected to a coupling reaction first, followed by modification of the amine group.

The diazotization of the amine and its subsequent conversion via a Sandmeyer reaction can be performed in the presence of the C-3 bromine. The resulting 3-bromo-4-substituted-benzo[b]thiophene can then undergo a second functionalization at the C-3 position. These sequential functionalization strategies provide access to a wide range of polysubstituted benzo[b]thiophene derivatives with diverse substitution patterns.

Heterocyclic Annulation and Ring-Forming Reactions Utilizing the Functionalized Benzo[b]thiophene Scaffold

The strategic disposition of a nucleophilic amino group and a synthetically versatile bromo substituent in this compound provides a valuable platform for the construction of novel fused heterocyclic systems. These reactions, often proceeding through intramolecular cyclization or condensation with bifunctional reagents, lead to the formation of polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science. Research in this area focuses on developing efficient synthetic methodologies to access diverse heterocyclic frameworks incorporating the benzo[b]thiophene moiety.

The reactivity of the amino group allows for initial derivatization, introducing functionalities that can subsequently react with the bromo substituent, typically through transition-metal-catalyzed cross-coupling reactions, to achieve ring closure. Alternatively, the inherent reactivity of both the amino and bromo groups can be exploited in one-pot syntheses with appropriate reagents to construct the desired heterocyclic ring.

Detailed studies have explored the synthesis of various fused systems, including thieno[3,2-b]quinolines and other related polycyclic structures. The choice of reagents and reaction conditions plays a crucial role in directing the regioselectivity of the cyclization and determining the final heterocyclic architecture.

Synthesis of Benzo[b]thieno[3,2-b]pyridines and Related Polyheterocyclic Systems

The fusion of a pyridine (B92270) ring to the benzo[b]thiophene core results in the formation of benzo[b]thieno[3,2-b]pyridines, a class of compounds with significant interest due to their structural analogy to other biologically active polycyclic aromatic systems. The synthesis of these compounds can be achieved through various strategies that leverage the functional groups of this compound.

One common approach involves the derivatization of the 4-amino group to introduce a side chain that can undergo intramolecular cyclization. For instance, acylation of the amine followed by a Bischler-Napieralski-type reaction can lead to the formation of a dihydropyridine (B1217469) ring, which can be subsequently aromatized.

Another powerful strategy is the use of palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling of a suitably protected this compound with a terminal alkyne, followed by an intramolecular cyclization of the resulting amino-alkyne derivative, can provide access to the benzo[b]thieno[3,2-b]pyridine scaffold. The specific reagents and catalysts employed are critical for achieving high yields and selectivity.

The following table summarizes representative research findings on the synthesis of fused heterocyclic systems from benzo[b]thiophene precursors, illustrating the diversity of achievable structures and the reaction conditions employed. While direct examples starting from this compound are not extensively documented in readily available literature, the principles from related syntheses provide a clear roadmap for its potential transformations.

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-Chlorobenzo[b]thiophene-2-carboxylatesFiesselmann thiophene synthesis followed by Fischer indole (B1671886) synthesisThieno[3,2-b]indole derivativesHigh nih.gov
2-AlkynylthioanisolesElectrophilic sulfur mediated cyclization (e.g., with dimethyl(thiodimethyl)sulfonium tetrafluoroborate)2,3-Disubstituted benzo[b]thiophenesExcellent nrochemistry.com
2-Amino-3-cyanothiophene derivativesReaction with N,N-dimethylformamide dimethylacetal followed by condensation with anilinesN-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-aminesGood researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectroscopy provides foundational information about the molecular structure of 3-Bromobenzo[b]thiophen-4-amine.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would likely display a complex pattern of signals for the five protons on the benzo[b]thiophene ring system. The chemical shifts of these protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atom. The two protons of the primary amine group would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, showing a signal for each of the eight unique carbon atoms in the benzo[b]thiophene core. The carbon atom attached to the bromine (C3) would be expected to appear at a relatively upfield chemical shift compared to the other aromatic carbons, while the carbon attached to the amino group (C4) would be shifted downfield. The remaining carbon signals would provide a complete map of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-27.3 - 7.5125 - 128
C-3---110 - 115
C-4---145 - 150
NH₂4.5 - 5.5 (broad)---
H-56.7 - 6.9115 - 120
H-67.0 - 7.2120 - 125
H-77.2 - 7.4123 - 127
C-3a---138 - 142
C-7a---130 - 135

Note: These are predicted values and actual experimental values may vary.

For an unambiguous assignment of all proton and carbon signals, especially in a complex aromatic system, two-dimensional (2D) NMR techniques are essential. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. chemicalbook.comchemicalbook.com For this compound, it would be crucial for identifying which protons are adjacent to each other on the aromatic ring, helping to trace the connectivity of the benzene (B151609) portion of the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.comchemicalbook.com This would allow for the direct assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the regiochemistry and stereochemistry of the molecule.

While solution-state NMR is more common, solid-state NMR (ssNMR) would be valuable for characterizing this compound in its solid form. This technique can provide information about the molecular structure and dynamics in the crystalline or amorphous state, including details about polymorphism (the existence of different crystal forms), which can be critical in pharmaceutical and materials science applications.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the calculation of its elemental formula (C₈H₆BrNS), confirming that the experimentally determined mass is consistent with the proposed structure. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M]⁺ (with ⁷⁹Br)C₈H₆⁷⁹BrNS226.9486
[M]⁺ (with ⁸¹Br)C₈H₆⁸¹BrNS228.9465

Note: These are predicted values and actual experimental values may vary slightly.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected. For instance, the loss of the bromine atom or the amino group would likely be observed, as well as fragmentation of the heterocyclic ring system. Analyzing these fragmentation patterns helps to confirm the positions of the substituents on the benzo[b]thiophene core.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

No experimental IR or Raman spectra for this compound have been published. A detailed analysis of its specific vibrational modes requires empirical data, which is currently unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

There is no published UV-Vis absorption data for this compound. An analysis of its electronic transitions and the extent of its electronic conjugation cannot be performed without experimental spectra.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing Arrangements

The crystal structure of this compound has not been determined, and as such, no crystallographic data is available. Information regarding its solid-state molecular geometry, bond lengths, bond angles, and intermolecular packing arrangements remains unknown.

Computational and Theoretical Investigations on 3 Bromobenzo B Thiophen 4 Amine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with a high degree of accuracy. For 3-bromobenzo[b]thiophen-4-amine and its analogs, these methods are instrumental in understanding their electronic characteristics and predicting their reactivity.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, electronic properties, and other important chemical descriptors.

For derivatives of 3-bromobenzo[b]thiophene, DFT calculations, often using the B3LYP functional with a suitable basis set, have been employed to determine optimized molecular structures. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

A critical aspect of electronic property analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. For instance, studies on thiophene-based molecules have shown energy gaps in the range of 4.93 to 5.07 eV. thermofisher.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. The MEP map highlights regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. In bromo-substituted aromatic compounds, the region around the bromine atom can exhibit a positive electrostatic potential, known as a σ-hole, making it susceptible to nucleophilic attack. researchgate.net The negative potential regions, typically associated with heteroatoms like nitrogen and sulfur, indicate likely sites for electrophilic attack.

Table 1: Calculated Electronic Properties of a Representative Benzo[b]thiophene Derivative

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

Note: The data in this table is representative and based on computational studies of similar benzo[b]thiophene derivatives. The exact values for this compound may vary.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and the stability of the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the HOMO of one reactant and the LUMO of another. youtube.com This theory is particularly useful in understanding pericyclic reactions, cycloadditions, and nucleophilic/electrophilic substitutions. youtube.com

For this compound, FMO theory can predict the most likely sites for electrophilic and nucleophilic attack. youtube.com The distribution of the HOMO and LUMO across the molecule indicates the regions where electron donation and acceptance are most favorable. youtube.com For example, the HOMO is often localized on the electron-rich amine and thiophene (B33073) moieties, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed over the benzene (B151609) ring and the carbon atom bearing the bromine, indicating potential sites for nucleophilic attack. youtube.com

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry plays a vital role in unraveling the intricate details of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy intermediates that connect reactants to products.

In the study of reactions involving derivatives of 3-bromobenzo[b]thiophene, such as nucleophilic substitution reactions, transition state analysis can provide invaluable information. For example, in the reaction of 3-bromo-2-nitrobenzo[b]thiophene with anilines, DFT calculations have been used to investigate the stability of possible intermediates and transition states, helping to rationalize the observed product distribution. researchgate.net By calculating the activation energies associated with different reaction pathways, researchers can determine the most favorable mechanism.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of novel compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. spectrabase.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra with reasonable accuracy. researchgate.netspectrabase.com For derivatives of 3-bromobenzo[b]thiophene, calculated NMR shifts can be compared with experimental data to confirm the proposed structure. researchgate.netresearchgate.net

Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of a molecule, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies can then be compared to the experimental spectrum to assign the observed absorption bands to specific molecular vibrations.

Table 2: Predicted Vibrational Frequencies for a Representative Benzo[b]thiophene Derivative

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3450
C-H Aromatic Stretch3100
C=C Aromatic Stretch1600
C-N Stretch1350
C-S Stretch700

Note: The data in this table is representative and based on computational studies of similar benzo[b]thiophene derivatives. The exact values for this compound may vary.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of different molecular conformations and the study of time-dependent processes.

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme or receptor. By simulating the molecule in a solvent, such as water, it is also possible to study the influence of the environment on its structure and dynamics.

Advanced Applications in Materials Science and Medicinal Chemistry Research Scaffold Centric Perspective

Design and Synthesis of Functional Materials Incorporating the Benzo[b]thiophene Scaffold

The unique photophysical and electronic properties of the benzo[b]thiophene core have established it as a significant component in the field of materials science. researchgate.netopen.ac.uk Its ability to participate in extended π-conjugation makes it an attractive moiety for the construction of organic electronic and polymeric materials.

The benzo[b]thiophene scaffold is a key building block in the design of organic semiconductors for electronic devices. Thiophene-based oligomers and polymers are fundamental to the development of materials for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). bgu.ac.ilresearchgate.net The fusion of a benzene (B151609) ring to the thiophene (B33073) core, as in benzo[b]thiophene, extends the π-conjugated system, which is crucial for efficient charge transport.

Researchers have demonstrated that aryl-substituted benzo[b]thiophene 1,1-dioxides can exhibit significant photoluminescence properties, including aggregation-induced emission (AIE), a highly desirable characteristic for OLED applications. acs.org The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, where a halogenated benzo[b]thiophene is a key precursor. acs.org For instance, 3-Bromobenzo[b]thiophen-4-amine can serve as a starting point, with the bromine atom providing a site for introducing aryl groups to tune the electronic and emissive properties of the final molecule. Furthermore, theoretical studies using density functional theory (DFT) have been employed to investigate the electronic structure of polymers containing benzodithiophene units, revealing how substitutions can alter the HOMO/LUMO energy levels and band gap to optimize performance in organic solar cells. nih.gov Newly synthesized benzo[b]thieno[2,3-d]thiophene derivatives have also shown promise as active layers in OFETs, demonstrating good electrical performance. researchgate.net

The incorporation of benzo[b]thiophene units into polymer backbones allows for the creation of advanced functional materials with tailored properties. mdpi.com These materials find applications in various fields, including organic electronics and photovoltaics. researchgate.netbohrium.com The bifunctional nature of molecules like this compound makes them excellent candidates for monomers in polymerization reactions. The amino group can be used for forming polyamide or polyimide chains, while the bromo-substituent can be leveraged for post-polymerization modification via cross-coupling chemistry, enabling the attachment of various functional groups along the polymer chain.

Polymers containing thieno[3,4-b]thiophene (B1596311) and benzodithiophene units are considered among the best donor materials for organic solar cells due to their favorable electronic properties. nih.gov The synthesis of such polymers often relies on the availability of functionalized benzo[b]thiophene monomers that can be readily polymerized. The strategic design of these polymers, including the choice and positioning of substituents on the benzo[b]thiophene core, is critical for controlling the material's solubility, morphology, and electronic characteristics, ultimately impacting device performance.

Role as a Key Scaffold in Medicinal Chemistry Discovery and Ligand Design

The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov Its structural resemblance to endogenous molecules like tryptophan (as a bioisostere of indole) and its ability to form key interactions with biological targets contribute to its wide-ranging pharmacological activities. nih.govrsc.org This core is found in several approved drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton. rsc.orgwikipedia.org The scaffold's utility spans numerous therapeutic areas, including cancer, inflammation, and infectious diseases. nih.govmdpi.com

Starting with a functionalized core like this compound, medicinal chemists can apply several design strategies. The amino group at the 4-position can act as a hydrogen bond donor or a point of attachment for side chains designed to probe specific pockets of a target protein. The bromine at the 3-position is a versatile handle for introducing diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how specific structural modifications to a lead compound affect its biological activity. nih.gov For the benzo[b]thiophene scaffold, SAR studies have been instrumental in optimizing potency and selectivity against various targets.

For example, in the development of antifungal agents, SAR studies on benzo[b]thiophene analogues of terbinafine (B446) revealed that the position of the allylamine (B125299) side chain and the presence of halogen substituents are critical for activity. nih.gov It was found that derivatives with the side chain at position 7 and a chloro group at position 3 showed significantly enhanced activity against Candida albicans. nih.gov Similarly, in the pursuit of antiangiogenic agents, a study of 2-anilino-3-cyanobenzo[b]thiophenes showed how different substituents on the anilino ring influenced the inhibition of tubule formation. acs.org These studies highlight the importance of systematic modification of the benzo[b]thiophene core to map out the chemical features required for a desired biological effect.

Table 1: Example of Structure-Activity Relationship (SAR) Findings for Benzo[b]thiophene Derivatives

Parent Scaffold R1 Substituent (Position 3) R2 Substituent (Position 7) Target/Activity Observation Reference
Benzo[b]thienylallylamine H Allylamine Antifungal Bioequivalent to terbinafine nih.gov
Benzo[b]thienylallylamine Cl Allylamine Antifungal (C. albicans) Significantly enhanced activity nih.gov
2-Anilino-3-cyanobenzo[b]thiophene Cyano Anilino (at position 2) Antiangiogenic Inactive at 10 µM acs.org

This table is for illustrative purposes and represents a simplified summary of complex SAR studies.

The benzo[b]thiophene scaffold is a common framework for the design of targeted molecular probes, particularly kinase inhibitors. rsc.org Protein kinases are a major class of drug targets, especially in oncology, and many inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site. The amino group of a precursor like this compound can serve as a crucial hydrogen-bonding moiety to interact with the "hinge region" of a kinase, a common binding motif for type II inhibitors.

Recent research has focused on developing benzo[b]thiophene 1,1-dioxide derivatives as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cancer cell proliferation and survival. researchgate.netnih.gov In these designs, the benzo[b]thiophene dioxide core serves as the primary scaffold, with substituents strategically placed to occupy specific pockets within the STAT3 SH2 domain. researchgate.net The synthesis of these complex molecules often begins with simpler, functionalized benzo[b]thiophenes, highlighting the role of compounds like this compound as essential starting materials for building sophisticated bioactive agents. researchgate.net Beyond kinase inhibitors, the scaffold is also used to construct inhibitors of other enzymes like tubulin and acetyl-CoA carboxylase. acs.org

Applications in Catalysis and Ligand Development

The this compound framework serves as a versatile platform for the design and synthesis of sophisticated ligands for metal-catalyzed reactions. The presence of both a nucleophilic amino group and a reactive bromo-substituted aromatic ring allows for diverse functionalization pathways, leading to ligands with tailored electronic and steric properties.

The amino group provides a convenient handle for the synthesis of various ligand types, most notably Schiff bases. The condensation reaction of the primary amine with a range of aldehydes or ketones yields imine-containing (azomethine) ligands. youtube.com These Schiff base ligands are renowned for their ability to form stable complexes with a variety of transition metals, including palladium, nickel, and copper. researchgate.netcapes.gov.br The resulting metal complexes are often investigated for their catalytic prowess in a multitude of organic transformations.

One of the most significant areas of application for such ligands is in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. wikipedia.orgorganic-chemistry.orgrsc.org These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The ligand plays a crucial role in the catalytic cycle, influencing the stability and reactivity of the palladium catalyst. nih.gov

The bromine atom at the 3-position of the benzo[b]thiophene core is also of significant interest. While it can be a site for further functionalization, its presence also electronically modifies the ligand scaffold. In some palladium-catalyzed systems, the inclusion of a bromine substituent on a thiophene-based ligand has been observed to enhance catalytic activity. This electronic perturbation can influence the oxidative addition and reductive elimination steps in the catalytic cycle.

Furthermore, the development of N-heterocyclic carbene (NHC) palladium complexes has shown significant promise in catalysis. nih.gov While direct synthesis from this compound is not prominently documented, the principles of ligand design suggest that derivatives could be explored for this purpose. The combination of the benzo[b]thiophene scaffold with an NHC moiety could lead to robust and highly active catalysts.

The synthesis of N-aryl amines through catalytic methods is another area of extensive research. wjpmr.comrsc.org The this compound scaffold itself can be viewed as a building block that can be incorporated into larger, more complex ligand architectures through N-arylation reactions.

While specific, detailed research findings on the catalytic applications of ligands derived directly from this compound are not widely reported in publicly available literature, the foundational principles of ligand design and coordination chemistry strongly support its potential in this domain. The synthesis of derivatives, such as Schiff bases or more complex polydentate ligands, and their subsequent complexation with transition metals, opens a pathway to novel catalysts.

Interactive Data Table: Potential Ligand Architectures and Catalytic Applications

Below is a conceptual data table illustrating the potential for ligand development from the this compound scaffold and their prospective applications in catalysis, based on established chemical principles.

Ligand TypePotential Synthesis RouteTarget MetalPotential Catalytic Application
Schiff BaseCondensation of this compound with various aldehydesPalladium(II), Copper(II), Nickel(II)Heck reaction, Suzuki-Miyaura coupling, C-N coupling
P,N-LigandReaction with a phosphine-containing aldehyde or halidePalladium(II), Rhodium(I)Asymmetric hydrogenation, Hydroformylation
N,O-LigandCondensation with salicylaldehyde (B1680747) or its derivativesVanadium(IV), Cobalt(II)Oxidation reactions
N-Heterocyclic Carbene PrecursorMulti-step synthesis involving N-alkylation and cyclizationPalladium(II), Gold(I)Cross-coupling reactions, Cycloisomerization

It is important to note that the applications listed are based on the known reactivity of similar benzo[b]thiophene and amine-containing compounds and represent promising avenues for future research. The development and characterization of these potential catalysts would be necessary to validate their efficacy.

Future Research Directions and Unexplored Avenues for 3 Bromobenzo B Thiophen 4 Amine

Development of Novel and Sustainable Synthetic Routes and Methodologies

While methods exist for the synthesis of substituted benzo[b]thiophenes, a key area for future research lies in the development of more efficient, sustainable, and atom-economical routes to 3-Bromobenzo[b]thiophen-4-amine. Current strategies often involve multi-step processes that may utilize harsh reagents or produce significant waste.

Future research should focus on:

Greener Synthesis: Exploring methodologies that employ environmentally benign solvents, such as ethanol, and reduce the reliance on hazardous materials. An example is the electrophilic cyclization using sodium halides with copper(II) sulfate (B86663), which is considered a more environmentally friendly approach. nih.govmdpi.com

Catalytic C-H Functionalization: Investigating late-stage C-H amination or bromination of a pre-formed benzo[b]thiophene core. This would represent a highly efficient strategy, minimizing the need for protecting groups and reducing the number of synthetic steps.

One-Pot Reactions: Designing tandem or domino reaction sequences where multiple bond-forming events occur in a single reaction vessel. This could involve, for instance, a one-pot synthesis starting from readily available precursors to construct the heterocyclic ring and install the bromo and amino groups concurrently. A patent for synthesizing 4-bromobenzo[b]thiophene (B1340190) highlights a route avoiding high-temperature decarboxylation, suggesting a move towards milder, more scalable industrial processes. google.com

Exploration of Stereoselective Synthesis for Chiral Derivatives

The benzo[b]thiophene scaffold is a common feature in medicinally important molecules. Introducing chirality can have profound effects on the biological activity and pharmacokinetic properties of a compound. While this compound itself is achiral, future research could explore the synthesis of chiral derivatives.

Potential research avenues include:

Asymmetric Catalysis: Developing catalytic methods to introduce stereocenters onto the benzo[b]thiophene core or on substituents attached to it. This could involve the asymmetric reduction of a ketone, the enantioselective alkylation of the amine, or the atroposelective synthesis of sterically hindered derivatives.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials to construct the chiral benzo[b]thiophene derivatives.

Resolution of Racemates: If a racemic mixture of a chiral derivative is synthesized, developing efficient methods for separating the enantiomers, such as chiral chromatography or diastereomeric salt formation, would be crucial. The development of stereoselective synthesis is a key challenge in creating complex molecules and could unlock new therapeutic potential for this class of compounds. chemrxiv.org

Investigation of Unconventional Reactivity Modes and Catalytic Transformations

The reactivity of this compound is largely dictated by the interplay between the electron-rich aromatic system, the nucleophilic amino group, and the reactive C-Br bond. Future work should aim to uncover and harness novel reactivity patterns.

Key areas for investigation include:

Metal-Catalyzed Cross-Coupling: While standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are likely feasible at the C-Br position, exploring less common transformations could yield novel structures. This includes investigating the potential for the amino group to direct C-H activation at other positions on the ring.

Photoredox Catalysis: Utilizing visible light to initiate novel radical-based transformations. This could enable, for example, the functionalization of the benzo[b]thiophene core through reactions that are not accessible under thermal conditions.

Unexpected Rearrangements: Research into the reactivity of related compounds, such as 3-bromo-2-nitrobenzo[b]thiophene, has shown that unexpected isomeric products can form through complex reaction pathways and rearrangements. researchgate.net A thorough investigation of the reaction space for this compound could reveal similar unprecedented reactivity, leading to the synthesis of novel heterocyclic systems.

Integration into Complex Supramolecular Architectures and Nanomaterials

The functional groups of this compound make it an attractive building block for the construction of larger, functional molecular systems. Benzo[b]thiophenes, in general, have garnered interest in materials chemistry for applications in organic electronics. nih.gov

Future research could focus on:

Polymer Synthesis: Using the amine and bromide functionalities as handles for polymerization reactions. For example, the compound could be incorporated as a monomer in the synthesis of conductive polymers or polymers with interesting photophysical properties.

Supramolecular Assembly: The amino group can act as a hydrogen bond donor, enabling the formation of self-assembled structures like gels, liquid crystals, or molecular capsules. The bromine atom can participate in halogen bonding, providing another tool for directing the assembly.

Metal-Organic Frameworks (MOFs): The amine group can be used as a coordination site for metal ions, allowing the integration of the 3-bromobenzo[b]thiophene unit into the structure of MOFs. This could lead to materials with tailored porosity, catalytic activity, or sensing capabilities.

Advanced Computational Modeling for Rational Design and Predictive Synthesis

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can significantly accelerate the research and development process.

Future computational studies on this compound should include:

DFT Calculations for Reactivity: Using Density Functional Theory (DFT) to model reaction mechanisms and predict the outcome of unexplored reactions. This can help in identifying the most promising synthetic routes and understanding unexpected reaction products. researchgate.net

Molecular Dynamics Simulations: Simulating the behavior of this molecule in different environments, such as in solution or as part of a larger supramolecular assembly, to understand its conformational preferences and intermolecular interactions.

In Silico Screening: Computationally designing derivatives of this compound with specific electronic or steric properties for applications in materials science or medicinal chemistry. In silico tools can also predict pharmacokinetic properties (ADME), as has been done for other 3-halobenzo[b]thiophene derivatives, guiding the design of new drug candidates. mdpi.com

Interactive Data Table: Future Research Directions

Research AreaKey ObjectivesPotential Impact
Novel Synthesis Develop sustainable, high-yield, one-pot synthetic routes.Reduced environmental impact, lower cost, and increased accessibility for further research.
Stereoselective Synthesis Create chiral derivatives via asymmetric catalysis or chiral pool synthesis.Development of new therapeutic agents with improved efficacy and safety profiles.
Unconventional Reactivity Explore photoredox catalysis and investigate potential molecular rearrangements.Discovery of new chemical transformations and synthesis of novel heterocyclic scaffolds.
Supramolecular/Nanomaterials Integrate into polymers, MOFs, and other self-assembled systems.Creation of new functional materials for electronics, catalysis, and sensing.
Computational Modeling Use DFT and molecular dynamics to predict reactivity and properties.Rational design of new molecules and synthetic routes, accelerating discovery.

Q & A

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Solutions :
  • Batch Reactor Optimization : Ensure consistent heat distribution to avoid localized overheating (common in exothermic Pd-catalyzed reactions).
  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc) to separate brominated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.